

Application Notes and Protocols: Sucnr1-IN-1 for In Vitro SUCNR1 Inhibition

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Compound of Interest

Compound Name: Sucnr1-IN-1

Cat. No.: B12392537

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These application notes provide detailed protocols and guidelines for utilizing **Sucnr1-IN-1** as a selective inhibitor of the Succinate Receptor 1 (SUCNR1), also known as GPR91, in various in vitro experimental settings. The information is intended for researchers, scientists, and drug development professionals investigating the physiological and pathological roles of the succinate-SUCNR1 signaling axis.

Overview of Sucnr1-IN-1

Sucnr1-IN-1 is a potent and selective small-molecule inhibitor of the human SUCNR1 receptor. [1][2][3] It serves as a valuable pharmacological tool for elucidating the downstream effects of SUCNR1 activation and for screening potential therapeutic agents targeting this receptor. SUCNR1 is a G protein-coupled receptor (GPCR) activated by the Krebs cycle intermediate, succinate.[4] The receptor is implicated in a variety of physiological and pathophysiological processes, including inflammation, immune response, metabolic regulation, and hypertension. [4][5][6]

Quantitative Data: Inhibitory Potency of Sucnr1-IN-1

The inhibitory activity of **Sucnr1-IN-1** is typically quantified by its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the response of the SUCNR1 receptor to its agonist (succinate) by 50%.

Compound	Target	Assay Type	IC50 Value	Reference
Sucnr1-IN-1	Human SUCNR1	Not Specified	88 nM	[1][2][3]

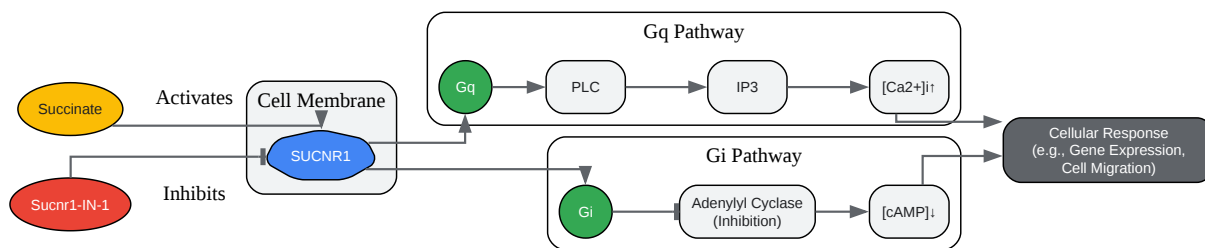
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, agonist concentration, and assay technology used. It is recommended to determine the IC50 under your own experimental conditions.

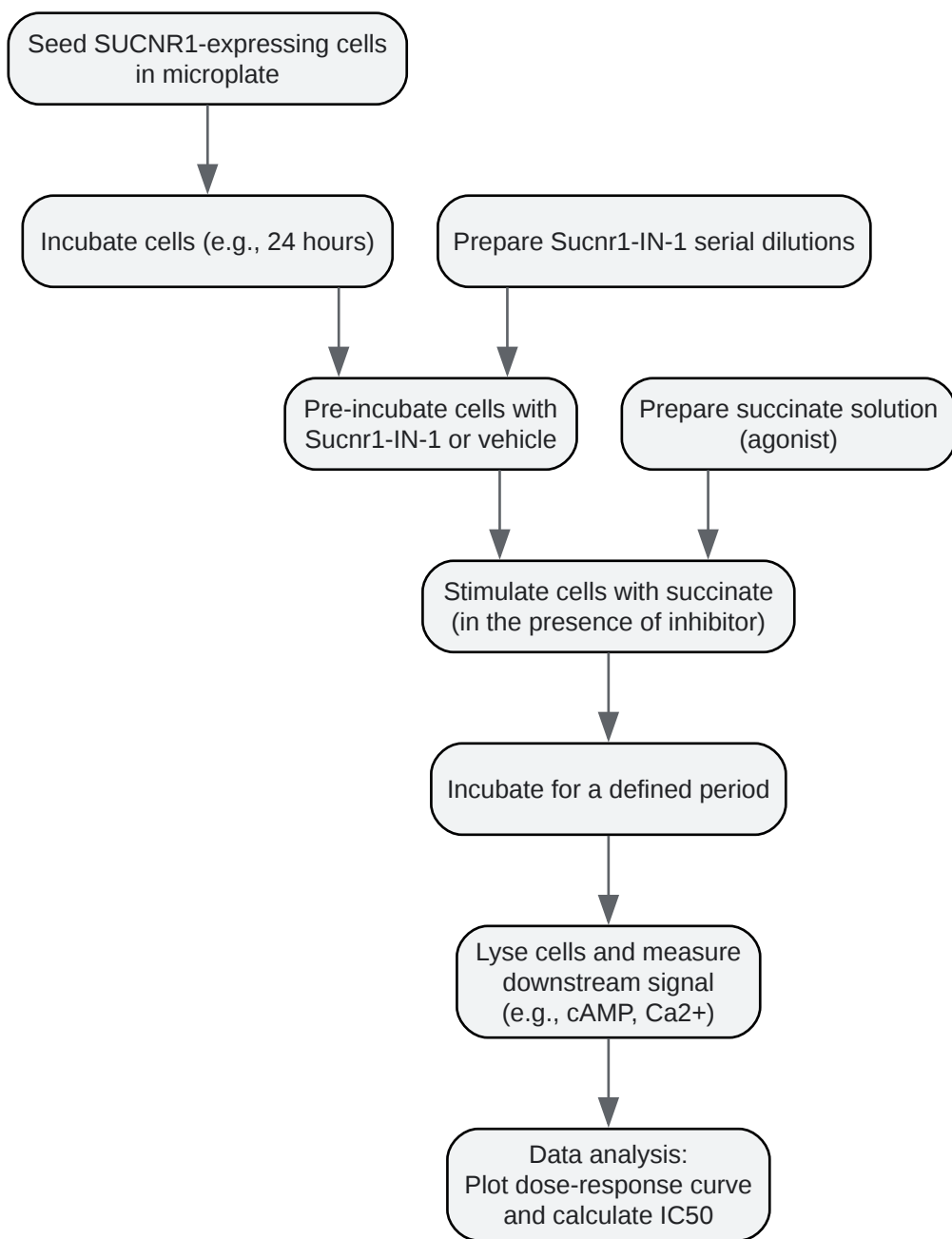
SUCNR1 Signaling Pathway

SUCNR1 is known to couple to both Gi/o and Gq/11 G protein families.[6][7] Upon activation by succinate, the receptor initiates downstream signaling cascades that can lead to various cellular responses:

- **Gi Pathway:** Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6]
- **Gq Pathway:** Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC).[5][6]

The specific signaling pathway that is dominant can be cell-type dependent.[5]





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